N-Boc-(S)-(-)-2-amino-1-butanol

説明

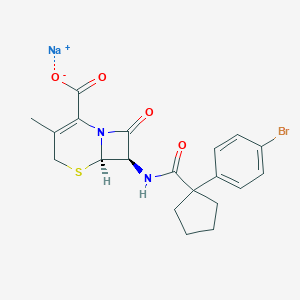

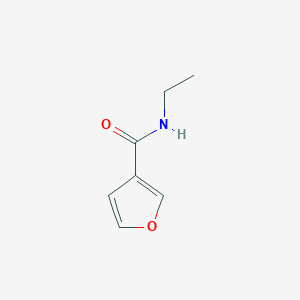

N-Boc-(S)-(-)-2-amino-1-butanol is a chemical compound that is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and peptides. The "Boc" group refers to the tert-butyloxycarbonyl protecting group, which is commonly used to protect the amine functionality during chemical reactions.

Synthesis Analysis

The synthesis of N-Boc-protected amino alcohols, such as N-Boc-(S)-(-)-2-amino-1-butanol, can be achieved through several methods. One approach involves the reaction of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes with n-BuLi to generate the corresponding alpha-aminoorganolithiums, which can then react with aldehydes to provide N-protected beta-amino alcohols with high diastereoselectivity . Another method includes the N-amination of amino acids and their derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent .

Molecular Structure Analysis

The molecular structure of N-Boc-(S)-(-)-2-amino-1-butanol includes a chiral center at the second carbon atom, which is important for the synthesis of enantiomerically pure compounds. The Boc group is attached to the nitrogen atom, providing steric protection and stability to the molecule during reactions.

Chemical Reactions Analysis

N-Boc-(S)-(-)-2-amino-1-butanol can undergo various chemical reactions due to its protected amine and alcohol functionalities. For instance, the Boc-protected beta-amino alcohols can be deprotected to primary amines either by treatment with NaH to generate oxazolidinones followed by basic hydrolysis or by acid treatment to furnish cyclic acetals, which can then be deprotected to primary amines . The electrophilic amination methodology can also be used to convert amino acid derivatives into Boc-hydrazino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-(S)-(-)-2-amino-1-butanol are influenced by the presence of the Boc group. This group increases the molecular weight and steric bulk of the compound, affecting its solubility and reactivity. The Boc group also provides resistance to certain types of chemical degradation, such as acidolysis, which is beneficial in multi-step synthetic procedures.

科学的研究の応用

Efficient Catalysis and Amine Protection

One significant application of N-Boc-protected compounds is in the field of organic synthesis, particularly for the N-tert-butoxycarbonylation of amines. Heydari et al. (2007) showcased the use of H3PW12O40 as an efficient catalyst for the N-tert-butoxycarbonylation of amines, highlighting the chemoselective production of N-Boc derivatives in excellent yields without competitive side products. This process is crucial for peptide synthesis, where the N-Boc moiety acts as an important amine protecting group resistant to racemization (Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Thermodynamics and Solubility Studies

In the realm of physical chemistry, the solubility of Boc-protected amino acids in various solvents has been meticulously studied. Fan et al. (2016) measured the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid across different temperatures and solvents. Their work emphasizes the impact of temperature on solubility and provides a comprehensive thermodynamic analysis, useful for designing purification and crystallization processes in drug synthesis (Fan, Yang, Guo, Hao, Li, Yang, & Hu, 2016).

Enzymatic and Chemical Synthesis

Vangnai, Arp, and Sayavedra-Soto (2002) discussed the metabolic pathways in Pseudomonas butanovora, demonstrating the enzymatic degradation of butane via alcohol dehydrogenases. This study provides insights into the biochemical applications of amino alcohols in microbial metabolism, underscoring the role of N-Boc-protected compounds in understanding and engineering biocatalytic processes (Vangnai, Arp, & Sayavedra-Soto, 2002).

Advanced Material and Surface Science

Javorskis et al. (2021) explored the use of N-Boc amino group deprotection for meso-scale surface patterning, leveraging self-assembled monolayers and water for localized chemical modifications. This innovative approach signifies the potential of N-Boc-protected compounds in developing advanced materials with precisely controlled chemical functionalities (Javorskis, Rakickas, Jankūnaitė, Talaikis, Niaura, Ulčinas, & Orentas, 2021).

Safety And Hazards

The safety data sheet for N-Boc-1,3-Diaminopropane, a similar compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.

将来の方向性

Recent research has focused on developing more efficient and sustainable methods for N-Boc deprotection. For instance, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been reported, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy holds great potential for facilitating the synthesis of NCA and expanding the industrial application of synthetic polypeptides .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460467 | |

| Record name | N-Boc-(S)-(-)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(S)-(-)-2-amino-1-butanol | |

CAS RN |

150736-72-4 | |

| Record name | N-Boc-(S)-(-)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)

![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)

![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)